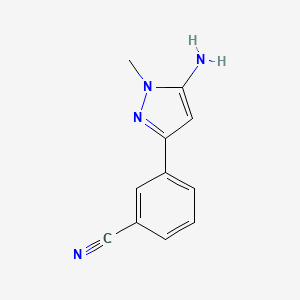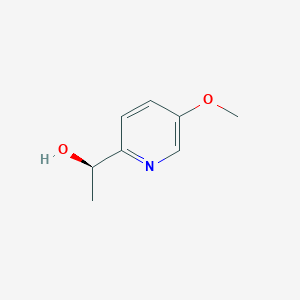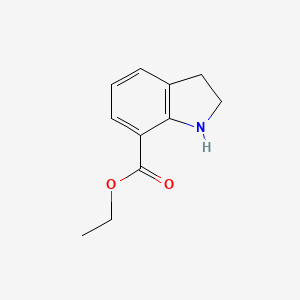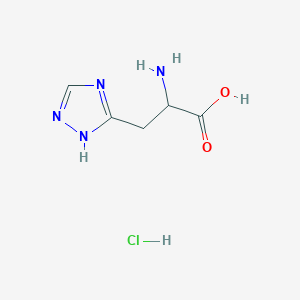![molecular formula C7H5ClIN3 B13567810 4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13567810.png)
4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by the presence of chlorine and iodine atoms at the 4th and 7th positions, respectively, and a methyl group at the 2nd position. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine typically involves multi-step processes. One common method includes the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure. This reaction is carried out using carbon monoxide in the presence of a palladium catalyst such as [Pd(dppf)Cl2]·CH2Cl2 at high pressure (40 atm) and temperature (120°C) for 12 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using more accessible catalysts, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclocondensation: This reaction involves the formation of new rings by reacting with amidoximes or amidines.
Common Reagents and Conditions
Palladium Catalysts: Used in carbonylation reactions.
Trifluoroacetic Anhydride or Ethyl Chloroformate: Used in cyclocondensation reactions.
Acetoacetate or Ethyl Ethoxymethylidenemalonate: Used to synthesize new derivatives.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazines, which can be further functionalized to create compounds with potential biological activities .
Aplicaciones Científicas De Investigación
4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. It acts as a modulator of the integrated stress pathway, influencing various cellular processes. The compound’s structure allows it to interact with enzymes and receptors, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine
- 4-Chloro-7-(2-chlorophenyl)-8-iodo-2-methylpyrazolo[1,5-a][1,3,5]triazine
Uniqueness
4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for developing new derivatives with potential therapeutic applications.
Propiedades
Fórmula molecular |
C7H5ClIN3 |
|---|---|
Peso molecular |
293.49 g/mol |
Nombre IUPAC |
4-chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H5ClIN3/c1-4-2-5-7(8)10-3-6(9)12(5)11-4/h2-3H,1H3 |
Clave InChI |
HBVSFPYHIGBZGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(=C1)C(=NC=C2I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B13567759.png)
![1-Chloroimidazo[1,5-a]pyridin-5-amine](/img/structure/B13567767.png)
![N-[2-(Pyridin-2-YL)ethyl]-2-(pyridin-3-YL)quinazolin-4-amine](/img/structure/B13567775.png)
![tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate](/img/structure/B13567781.png)






![Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13567828.png)

